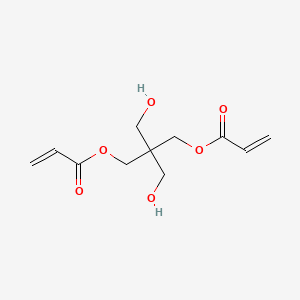

Pentaerythritol diacrylate

Cat. No. B3053382

Key on ui cas rn:

53417-29-1

M. Wt: 244.24 g/mol

InChI Key: CQHKDHVZYZUZMJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04921930

Procedure details

Into a two-liter flask equipped with an agitator, means for steam distillation, and a Claisen head with an efficient condenser was placed 664 g (2 moles) of 2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane, two grams of 4-methoxyphenol and a hot solution of 8 grams of oxalic acid and 1.6 grams of potassium carbonate in 200 ml water. A slow stream of air was introduced into the steam inlet and the mixture stirred and warmed very slightly until the mixture appeared to be a homogeneous emulsion. Steam was then added to the air stream whereon benzaldehyde began to steam distill. It is desirable during the steam distillation that rapid stirring be maintained to provide intimate contact between the organic and aqueous layers in order to decrease the time required for hydrolysis as much as possible. After benzyaldehyde was no longer distilling, the still residue was cooled, saturated with sodium sulfate, filtered and extracted with ethyl acetate. The combined extracts were dried, preferably, by azeotropic distillation of water and ethyl acetate under reduced pressure. The 2,2-bis(acryloyloxymethyl)-1,3-propanediol obtained was a viscous, hydroscopic liquid. NMR spectroscopy confirmed the fact that no monol or triol was present in the product.

Name

2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane

Quantity

664 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C1(C2[O:12][CH2:11][C:10]([CH2:19][O:20][C:21](=[O:24])[CH:22]=[CH2:23])([CH2:13][O:14][C:15](=[O:18])[CH:16]=[CH2:17])[CH2:9][O:8]2)C=CC=CC=1.COC1C=CC(O)=CC=1.C(O)(=O)C(O)=O.C(=O)([O-])[O-].[K+].[K+].C(=O)C1C=CC=CC=1>O>[C:15]([O:14][CH2:13][C:10]([CH2:19][O:20][C:21](=[O:24])[CH:22]=[CH2:23])([CH2:9][OH:8])[CH2:11][OH:12])(=[O:18])[CH:16]=[CH2:17] |f:3.4.5|

|

Inputs

Step One

|

Name

|

2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane

|

|

Quantity

|

664 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1OCC(CO1)(COC(C=C)=O)COC(C=C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

1.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

Step Six

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a two-liter flask equipped with an agitator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

means for steam distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a Claisen head with an efficient condenser was placed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A slow stream of air was introduced into the steam inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed very slightly until the mixture

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distill

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

It is desirable during the steam distillation

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

that rapid stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

be maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide intimate contact between the organic and aqueous layers in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

required for hydrolysis as much as possible

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After benzyaldehyde was no longer distilling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the still residue was cooled, saturated with sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined extracts were dried

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

preferably, by azeotropic distillation of water and ethyl acetate under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC(CO)(CO)COC(C=C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |